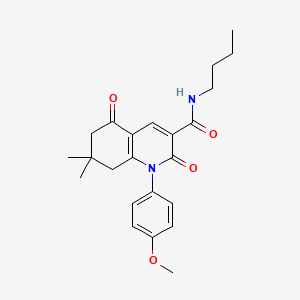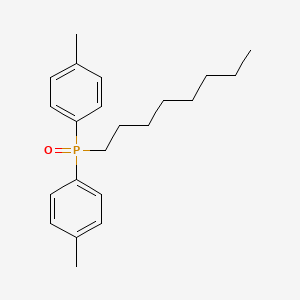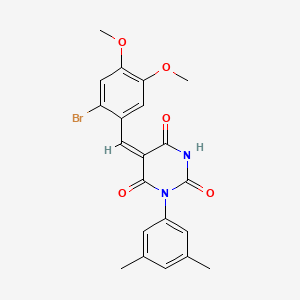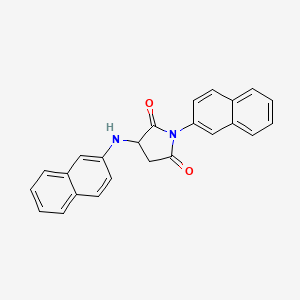![molecular formula C23H23ClN2O B5201330 3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol](/img/structure/B5201330.png)
3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first identified in a high-throughput screening of small molecules that could restore the function of the tumor suppressor protein p53, which is frequently mutated in various types of cancer.
Mechanism of Action
3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol works by binding to mutant p53 and stabilizing its structure, leading to the restoration of its function as a tumor suppressor protein. This leads to the activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells. 3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol has also been shown to inhibit the activity of heat shock proteins, which are involved in the folding and stabilization of mutant p53.
Biochemical and Physiological Effects:
3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol has been shown to have a variety of biochemical and physiological effects on cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. 3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. In addition to cancer treatment, 3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol has also been shown to have potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it suitable for further research and development. It has also been extensively studied for its potential therapeutic applications in cancer treatment, making it a promising candidate for further research. However, 3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol also has some limitations for lab experiments. It has been shown to have low solubility in water, which can limit its use in certain experimental settings. In addition, further studies are needed to evaluate its potential toxicity and side effects.
Future Directions
There are several future directions for research on 3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol. One potential direction is to further optimize its synthesis and purification to improve its yield and purity. Another direction is to evaluate its potential applications in combination with other cancer therapies, such as immunotherapy. In addition, further studies are needed to evaluate its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Overall, 3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol has shown promising potential for the development of novel cancer therapies and warrants further research and development.
Synthesis Methods
3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 4-chloroaniline with benzaldehyde to form 4-chloro-N-(2,2-diphenylvinyl)aniline. This intermediate is then reacted with 1-(2-hydroxypropyl)piperazine to form the final product, 3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol. The synthesis of 3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol has been optimized to achieve high yields and purity, making it suitable for further research and development.
Scientific Research Applications
3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to restore the function of mutant p53 in cancer cells, leading to cell cycle arrest and apoptosis. 3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. In addition to cancer treatment, 3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-[[1-(4-chloroanilino)-2,2-diphenylethenyl]amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O/c24-20-12-14-21(15-13-20)26-23(25-16-7-17-27)22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-15,25-27H,7,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTLVGQCTAICOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(NCCCO)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5201255.png)
![1-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-naphthol hydrochloride](/img/structure/B5201263.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5201276.png)
![2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5201282.png)
![2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5201286.png)
![ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-beta-alaninate](/img/structure/B5201288.png)

![5-(2-methyl-3-phenyl-2-propen-1-ylidene)-3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5201298.png)


![N-(1-(1-adamantyl)-2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)-4-methylbenzamide](/img/structure/B5201308.png)
![N-[3-(dibutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B5201327.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5201351.png)